molecular formula C18H26I2W B12059733 Bis(butylcyclopentadienyl)tungsten diiodide

Bis(butylcyclopentadienyl)tungsten diiodide

Katalognummer: B12059733
Molekulargewicht: 680.0 g/mol
InChI-Schlüssel: FJVPRUNMUOEFSU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(butylcyclopentadienyl)tungsten diiodide is a chemical compound with the molecular formula C18H26I2W. It is a tungsten-based organometallic compound that features two butylcyclopentadienyl ligands and two iodine atoms coordinated to a central tungsten atom. This compound is known for its use as a catalyst in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

The synthesis of bis(butylcyclopentadienyl)tungsten diiodide typically involves the reaction of tungsten hexacarbonyl with butylcyclopentadiene and iodine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Bis(butylcyclopentadienyl)tungsten diiodide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Bis(butylcyclopentadienyl)tungsten diiodide has several scientific research applications, including:

Wirkmechanismus

The mechanism by which bis(butylcyclopentadienyl)tungsten diiodide exerts its effects involves the coordination of the butylcyclopentadienyl ligands and iodine atoms to the central tungsten atom. This coordination creates a stable complex that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a catalyst by providing an active site for the reaction to occur .

Vergleich Mit ähnlichen Verbindungen

Bis(butylcyclopentadienyl)tungsten diiodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other tungsten-based compounds.

Eigenschaften

Molekularformel

C18H26I2W

Molekulargewicht

680.0 g/mol

InChI

InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

FJVPRUNMUOEFSU-UHFFFAOYSA-L

Kanonische SMILES

CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.I[W]I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.